N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom at the 6th position and a tosyl group at the 4th position, exhibits unique chemical properties that make it valuable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the tosyl group. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Tosylation: The tosyl group can be introduced using tosyl chloride in the presence of a base like pyridine.
Carboxamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the carboxamide group.
Industrial Production Methods: Industrial production of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and tosyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets, while the tosyl group increases its lipophilicity, facilitating cell membrane penetration. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N,N-diethyl-6-fluoroquinoline-3-carboxamide: Lacks the tosyl group, resulting in different biological activity.
N,N-diethyl-4-tosylquinoline-3-carboxamide: Lacks the fluorine atom, affecting its interaction with molecular targets.
N,N-diethyl-6-fluoro-4-methylquinoline-3-carboxamide: The methyl group replaces the tosyl group, altering its chemical properties.
Uniqueness: N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is unique due to the combined presence of the fluorine and tosyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific research applications.
Biologische Aktivität
N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide
- Molecular Formula : C19H22FN3O2S
- Molecular Weight : 369.46 g/mol
The biological activity of N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide is primarily attributed to its interaction with specific biological targets. The compound is believed to inhibit certain enzymes and receptors involved in cellular signaling pathways, which may lead to its therapeutic effects.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 5.2 | |
MCF7 (breast cancer) | 4.8 | |
A549 (lung cancer) | 6.1 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
This antimicrobial activity highlights the potential of this compound in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar quinoline derivatives reveal that modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance, the introduction of fluorine at the 6-position enhances the potency against cancer cells while maintaining acceptable selectivity profiles.
Case Studies
- In Vivo Efficacy : A study investigated the in vivo efficacy of N,N-Diethyl-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline-3-carboxamide in a mouse model of breast cancer. The compound was administered at various doses, resulting in a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer agent.
- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutics. Results showed enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-fluoro-4-(4-methylphenyl)sulfonylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-4-24(5-2)21(25)18-13-23-19-11-8-15(22)12-17(19)20(18)28(26,27)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJBXNOLLGAYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.